Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- is a complex organic compound with the molecular formula C13H11NO2 It is known for its unique structure, which includes both phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- typically involves the reaction of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2-hydroxy-:
Ethanone, 1-(2-pyridinyl)-: This compound has a pyridinyl group but lacks the hydroxy and phenyl groups.
Uniqueness
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
56709-45-6 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-hydroxy-1-phenyl-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H11NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9,13,16H |
InChI Key |
KHIWOFSLCFBXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.